3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione is an organic compound with a unique structure that combines a cyclohexene ring with a piperidinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione typically involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or toluene
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding diketones.
Reduction: Reduction can yield the corresponding dihydropiperidinedione.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in dry ether.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of dihydropiperidinedione.
Substitution: Formation of substituted piperidinediones.
Scientific Research Applications
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate in organic synthesis.
Cyclohexanone: Used in the production of nylon and other polymers.
2-(1-Cyclohexenyl)ethylamine: Investigated for its potential biological activity.
Uniqueness
3-(1-Cyclohexenyl)-3-ethyl-2,6-piperidinedione is unique due to its combined cyclohexene and piperidinedione structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
CAS No. |
90355-50-3 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H19NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h6H,2-5,7-9H2,1H3,(H,14,15,16) |
InChI Key |
CLTRUQQCMYZGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.